![molecular formula C17H12ClFN4O2 B2368332 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea CAS No. 1396766-98-5](/img/structure/B2368332.png)
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK461364A and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Compounds related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea are often studied for their synthetic pathways and chemical properties. For instance, the synthesis of various pyrimidinones from reactions involving urea demonstrates the versatility and adaptability of these compounds in creating diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Bonacorso et al., 2003).
Molecular Interactions and Crystal Structures
The study of molecular interactions and crystal structures of compounds like 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea can reveal information about their stability, dimerization, and potential for forming supramolecular assemblies. For example, ureidopyrimidinones exhibit strong dimerization through quadruple hydrogen bonding, suggesting their use in the design of novel materials with specific mechanical properties (Söntjens et al., 2000).
Antiproliferative Activity and Cancer Research
Research into pyrimidine derivatives, including those related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea, has shown potential antiproliferative activities against various cancer cell lines. This suggests their applicability in developing new anticancer agents. For instance, certain phenoxypyrimidine-urea derivatives have demonstrated efficacy in inducing apoptosis in non-small cell lung cancer cells, indicating their potential as therapeutic agents for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Material Science and Optoelectronics
Compounds structurally related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea are also explored for their applications in material science, particularly in optoelectronics. For example, studies on the electronic, optical, and nonlinear optical properties of novel chalcone derivatives reveal their potential in optoelectronic device fabrication due to their significant electrooptic properties (Shkir et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been used in combination therapy for the prevention or treatment of neurological disorders such as epilepsy .
Mode of Action
It’s known that similar compounds interact with their targets to modulate their function, which could lead to changes in cellular activity .
Biochemical Pathways
Based on the therapeutic use of similar compounds, it can be inferred that it may influence pathways related to neurological disorders .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the body to exert their therapeutic effects .
Result of Action
Similar compounds have been used in the treatment of neurological disorders, suggesting that they may have neuroprotective effects .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2/c18-12-5-1-3-7-14(12)23-16(24)22-11-9-20-17(21-10-11)25-15-8-4-2-6-13(15)19/h1-10H,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUHHGCKXPCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

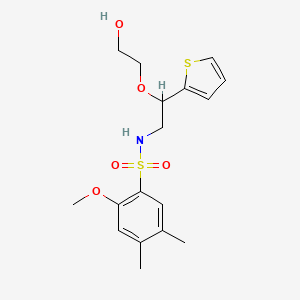
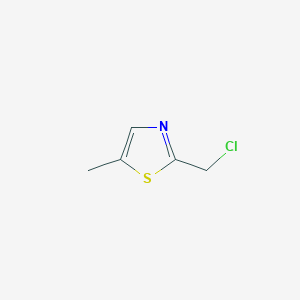
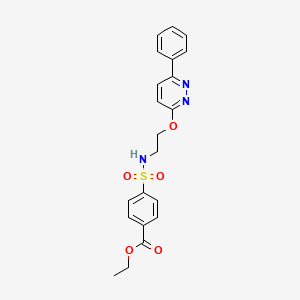
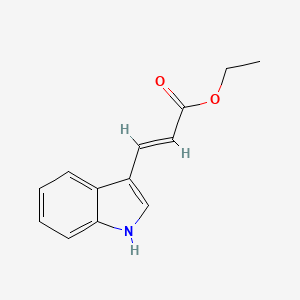
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2368261.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2368263.png)
![(Z)-ethyl 2-(2-((2-methoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2368264.png)

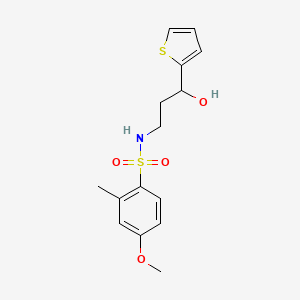

![Methyl 2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2368269.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)